molecular formula C18H20O B14715300 3,3-Dimethyl-1,2-diphenylbutan-1-one CAS No. 21383-05-1

3,3-Dimethyl-1,2-diphenylbutan-1-one

Katalognummer: B14715300
CAS-Nummer: 21383-05-1
Molekulargewicht: 252.3 g/mol
InChI-Schlüssel: PIUFMJJBRURUDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-1,2-diphenylbutan-1-one is an organic compound with the molecular formula C18H20O. It is a ketone characterized by the presence of two phenyl groups and a butanone backbone with two methyl groups at the third carbon position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,2-diphenylbutan-1-one typically involves the reaction of benzyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyl group is introduced to the acetone, followed by the addition of a methyl group to the resulting intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-1,2-diphenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-1,2-diphenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-1,2-diphenylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: A compound with a similar structure but different functional groups, used in electrophilic trifluoromethylation reactions.

    3,3-Dimethyl-1-butanol: An alcohol with a similar carbon backbone but different functional groups.

Uniqueness

3,3-Dimethyl-1,2-diphenylbutan-1-one is unique due to its specific combination of phenyl groups and a butanone backbone, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

21383-05-1

Molekularformel

C18H20O

Molekulargewicht

252.3 g/mol

IUPAC-Name

3,3-dimethyl-1,2-diphenylbutan-1-one

InChI

InChI=1S/C18H20O/c1-18(2,3)16(14-10-6-4-7-11-14)17(19)15-12-8-5-9-13-15/h4-13,16H,1-3H3

InChI-Schlüssel

PIUFMJJBRURUDJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.